molecular formula C16H14N2O3S B14318631 2-Phenoxyethyl 2-amino-1,3-benzothiazole-6-carboxylate CAS No. 105830-80-6

2-Phenoxyethyl 2-amino-1,3-benzothiazole-6-carboxylate

Katalognummer: B14318631
CAS-Nummer: 105830-80-6
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: YGQOTLMRUJHWGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenoxyethyl 2-amino-1,3-benzothiazole-6-carboxylate is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 2-amino-1,3-benzothiazole-6-carboxylate typically involves the condensation of 2-aminobenzothiazole with phenoxyacetic acid derivatives under specific reaction conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, forming the desired product.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free conditions are increasingly used. For instance, the use of ionic liquids as solvents can enhance reaction rates and yields while reducing the need for hazardous chemicals .

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenoxyethyl 2-amino-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Wissenschaftliche Forschungsanwendungen

2-Phenoxyethyl 2-amino-1,3-benzothiazole-6-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Phenoxyethyl 2-amino-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Phenoxyethyl 2-amino-1,3-benzothiazole-6-carboxylate is unique due to its combination of the phenoxyethyl group and the benzothiazole ring, which imparts specific chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

105830-80-6

Molekularformel

C16H14N2O3S

Molekulargewicht

314.4 g/mol

IUPAC-Name

2-phenoxyethyl 2-amino-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C16H14N2O3S/c17-16-18-13-7-6-11(10-14(13)22-16)15(19)21-9-8-20-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H2,17,18)

InChI-Schlüssel

YGQOTLMRUJHWGU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OCCOC(=O)C2=CC3=C(C=C2)N=C(S3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.